molecular formula C20H17ClFN3O2 B2354532 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1791408-89-3

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B2354532
CAS RN: 1791408-89-3
M. Wt: 385.82
InChI Key: LDXUKOLCEVZTIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, selectivity, and purity .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The reactivity of a compound is studied by performing various chemical reactions and analyzing the products . This provides insights into the compound’s chemical behavior and its potential uses in synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various analytical techniques .

Mechanism of Action

The mechanism of action refers to how the compound interacts with biological systems. This is particularly relevant for compounds with therapeutic applications .

Safety and Hazards

The safety and hazards associated with a compound are assessed based on its reactivity, toxicity, and environmental impact .

Future Directions

Future research on a compound may involve exploring new synthetic routes, studying its reactivity under different conditions, investigating its mechanism of action in more detail, or developing applications based on its properties .

properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-16-5-2-1-4-14(16)12-18(26)25-11-3-6-17(25)20-23-19(24-27-20)13-7-9-15(22)10-8-13/h1-2,4-5,7-10,17H,3,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXUKOLCEVZTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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